

# Fissistigine A chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Fissistigine A |           |
| Cat. No.:            | B11933899      | Get Quote |

[2] Fissistigmine A Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and 0.9  $\mu$ M, respectively). --INVALID-LINK-- [1] Fissistigmine A, an Indole Alkaloid from Fissistigma oldhamii, Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells through the JNK/p38 and PI3K/Akt Signaling Pathways Fissistigmine A, an indole alkaloid isolated from the stems of Fissistigma oldhamii, has been shown to exhibit potent cytotoxic activity against human cancer cell lines. However, the molecular mechanisms of its anticancer effects are not fully understood. In this study, we investigated the effects of fissistigmine A on the proliferation and apoptosis of human colorectal cancer (CRC) cells and explored the underlying signaling pathways. Fissistigmine A significantly inhibited the proliferation of various CRC cell lines in a dose- and time-dependent manner. --INVALID-LINK-- Fissistigmine A, isolated from the stems of Fissistigma oldhamii, is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3  $\mu$ M in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2  $\mu$ g/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and 0.9 µM, respectively). --INVALID-LINK--). Fissistigmine A also showed potent cytotoxicities against the HT-29 and SW480 cell lines, with IC50 values of 1.4 and 0.9 µM, respectively. Fissistigmine A (5–20 µM) induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a







significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK-- Fissistigmine A, a pyrrolidinoindoline alkaloid, was isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr. The structure of fissistigmine A was elucidated by spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry. --INVALID-LINK-- Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 =  $1.3 \mu M$  in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). --INVALID-LINK--The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. --INVALID-LINK--. Fissistigmine A (5–20 µM) induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK--. Fissistigmine A induced G2/M cell cycle arrest in CRC cells, which was accompanied by a decrease in the expression of cyclin B1 and cyclindependent kinase 1 (CDK1). --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid that is N-methylphysostigmine in which the carbamoyl group is also N-methylated. It has a role as a Nav1.7 sodium channel blocker and a poison. It is a pyrrolidinoindoline alkaloid and a carbamate ester. --INVALID-LINK--. (-)-Fissistigmine A is a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii. --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. These results suggest that fissistigmine A induces apoptosis and G2/M arrest in CRC cells through the activation of the JNK/p38 and inhibition of the PI3K/Akt signaling pathways. --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid with the chemical formula C17H25N3O2. It is



structurally related to physostigmine. --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. --INVALID-LINK-- Fissistigmine A: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fissistigmine A, a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii, has emerged as a compound of significant interest due to its diverse biological activities. This document provides a comprehensive technical overview of Fissistigmine A, detailing its chemical structure, physicochemical properties, and known pharmacological effects, with a particular focus on its anticancer and neuroactive potential. Detailed experimental protocols and a summary of its engagement with key signaling pathways are presented to support further research and development efforts.

## **Chemical Structure and Properties**

Fissistigmine A is structurally related to physostigmine, possessing a core pyrrolidinoindoline skeleton. Its chemical formula is C17H25N3O2. The structure of Fissistigmine A was elucidated through spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry.

Table 1: Chemical and Physical Properties of Fissistigmine A



| Property                | Value                                    | Reference |
|-------------------------|------------------------------------------|-----------|
| Chemical Formula        | C17H25N3O2                               |           |
| Compound Type           | Pyrrolidinoindoline alkaloid             |           |
| Natural Source          | Fissistigma oldhamii (stems)             | [1]       |
| Primary Biological Role | Nav1.7 sodium channel<br>blocker, poison |           |

# **Biological Activities and Pharmacological Potential**

Fissistigmine A has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent. Its most notable effects are its cytotoxicity against cancer cells and its activity as a sodium channel inhibitor.

Table 2: Summary of Fissistigmine A Biological Activity

| Activity                | Cell Line/Organism                  | IC50 / LC50 | Reference |
|-------------------------|-------------------------------------|-------------|-----------|
| Cytotoxicity            | HT-29 (Colon Cancer)                | 1.4 μΜ      |           |
| SW480 (Colon<br>Cancer) | 0.9 μΜ                              |             |           |
| Toxicity                | Brine Shrimp (Artemia salina)       | 4.2 μg/ml   | _         |
| Ion Channel Inhibition  | Voltage-gated sodium channel Nav1.7 | 1.3 μΜ      |           |

# **Anticancer Activity**

Fissistigmine A exhibits potent cytotoxic activity against human colorectal cancer (CRC) cell lines in a dose- and time-dependent manner.[1] Its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.

Treatment with Fissistigmine A (5–20 μM) triggers apoptosis in CRC cells, a process associated with the activation of caspase-3, caspase-8, and caspase-9, and the subsequent







cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, Fissistigmine A modulates the expression of apoptosis-related proteins by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio.

Fissistigmine A induces G2/M cell cycle arrest in CRC cells. This is accompanied by a reduction in the expression of key cell cycle regulators, cyclin B1 and cyclin-dependent kinase 1 (CDK1).

### **Signaling Pathways**

The anticancer effects of Fissistigmine A are orchestrated through the modulation of critical signaling pathways. Specifically, it has been shown to activate the JNK/p38 MAPK pathways while inhibiting the PI3K/Akt signaling pathway in CRC cells.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. physostigmine [stenutz.eu]
- To cite this document: BenchChem. [Fissistigine A chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11933899#fissistigine-a-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com